molecular formula C9H16Cl2IN3 B6194036 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 2680529-43-3

4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Cat. No.: B6194036
CAS No.: 2680529-43-3
M. Wt: 364.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the molecular formula C8H12IN3 It is a derivative of pyrazole and piperidine, characterized by the presence of an iodine atom on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of 4-iodopyrazole with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the growth and proliferation of cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific combination of pyrazole and piperidine rings, along with the presence of an iodine atom. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves the reaction of 4-iodo-1H-pyrazole with piperidine followed by the addition of a methyl group to the resulting compound. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-iodo-1H-pyrazole", "piperidine", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-iodo-1H-pyrazole is reacted with piperidine in the presence of a suitable solvent and a base to form 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine.", "Step 2: Methyl iodide is added to the reaction mixture from step 1 and the reaction is allowed to proceed to form 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine methyl iodide.", "Step 3: The intermediate from step 2 is treated with hydrochloric acid to form 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride." ] }

CAS No.

2680529-43-3

Molecular Formula

C9H16Cl2IN3

Molecular Weight

364.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.